molecular formula C26H16ClF6O4P B12839521 Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester CAS No. 74038-37-2

Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester

Cat. No.: B12839521
CAS No.: 74038-37-2
M. Wt: 572.8 g/mol
InChI Key: SBYIOZQTHLMHCK-UHFFFAOYSA-N
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Description

Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester is a complex organophosphorus compound This compound is characterized by the presence of a phosphonic acid group, a chlorophenoxy group, and trifluoromethyl groups

Preparation Methods

The synthesis of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester typically involves the reaction of p-(m-chlorophenoxy)phenyl phosphonic acid with bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester. The reaction conditions often include the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.

Chemical Reactions Analysis

Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural biological molecules and interfering with biological processes. This can lead to the inhibition of enzymes or the disruption of cellular functions .

Comparison with Similar Compounds

Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester is unique due to its combination of a phosphonic acid group, a chlorophenoxy group, and trifluoromethyl groups. Similar compounds include:

This uniqueness makes this compound a valuable compound for various scientific and industrial applications.

Properties

CAS No.

74038-37-2

Molecular Formula

C26H16ClF6O4P

Molecular Weight

572.8 g/mol

IUPAC Name

1-[[4-(3-chlorophenoxy)phenyl]-[3-(trifluoromethyl)phenoxy]phosphoryl]oxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C26H16ClF6O4P/c27-19-6-3-7-21(16-19)35-20-10-12-24(13-11-20)38(34,36-22-8-1-4-17(14-22)25(28,29)30)37-23-9-2-5-18(15-23)26(31,32)33/h1-16H

InChI Key

SBYIOZQTHLMHCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OP(=O)(C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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